molecular formula C8H11FN2O B12821524 (5-Fluoro-2-methoxybenzyl)hydrazine

(5-Fluoro-2-methoxybenzyl)hydrazine

Cat. No.: B12821524
M. Wt: 170.18 g/mol
InChI Key: SKAAHMMEIBYFEY-UHFFFAOYSA-N
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Description

(5-Fluoro-2-methoxybenzyl)hydrazine is a hydrazine derivative featuring a benzyl group substituted with fluorine at the 5-position and a methoxy group at the 2-position. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing fluorine atom, which enhances metabolic stability, and the methoxy group, which can influence solubility and binding interactions. Its synthesis typically involves condensation reactions between substituted benzaldehydes and hydrazine hydrate under reflux conditions .

Properties

Molecular Formula

C8H11FN2O

Molecular Weight

170.18 g/mol

IUPAC Name

(5-fluoro-2-methoxyphenyl)methylhydrazine

InChI

InChI=1S/C8H11FN2O/c1-12-8-3-2-7(9)4-6(8)5-11-10/h2-4,11H,5,10H2,1H3

InChI Key

SKAAHMMEIBYFEY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CNN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-methoxybenzyl)hydrazine typically involves the reaction of 5-fluoro-2-methoxybenzyl bromide with hydrazine hydrate. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-Fluoro-2-methoxybenzyl bromide+Hydrazine hydrate(5-Fluoro-2-methoxybenzyl)hydrazine+HBr\text{5-Fluoro-2-methoxybenzyl bromide} + \text{Hydrazine hydrate} \rightarrow \text{(5-Fluoro-2-methoxybenzyl)hydrazine} + \text{HBr} 5-Fluoro-2-methoxybenzyl bromide+Hydrazine hydrate→(5-Fluoro-2-methoxybenzyl)hydrazine+HBr

Industrial Production Methods: While specific industrial production methods for (5-Fluoro-2-methoxybenzyl)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-2-methoxybenzyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.

Major Products:

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: (5-Fluoro-2-methoxybenzyl)hydrazine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving hydrazine derivatives.

Industry: In the industrial sector, (5-Fluoro-2-methoxybenzyl)hydrazine can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-methoxybenzyl)hydrazine involves its interaction with molecular targets such as enzymes. The hydrazine moiety can form covalent bonds with enzyme active sites, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues include:

  • (5-Chloro-2-methoxyphenyl)hydrazine (CAS 202823-24-3): Chlorine replaces fluorine at the 5-position.
  • 5-Fluoro-2-methylphenylhydrazine hydrochloride (CAS 325-50-8): A methyl group replaces methoxy at the 2-position.
  • 1-(5-Chloro-6-fluoro-1,3-benzothiazol-2-yl)hydrazine : A benzothiazole core with chloro and fluoro substituents.
Table 1: Substituent Impact on Properties
Compound Substituents Molecular Weight Melting Point (°C) Key Properties
(5-Fluoro-2-methoxybenzyl)hydrazine 5-F, 2-OMe ~170.6 Not reported Enhanced metabolic stability; moderate solubility in polar solvents
(5-Chloro-2-methoxyphenyl)hydrazine 5-Cl, 2-OMe ~187.0 144–146 Higher lipophilicity; lower reactivity due to Cl’s electron-withdrawing effect
5-Fluoro-2-methylphenylhydrazine HCl 5-F, 2-Me 176.6 Not reported Increased volatility; higher reactivity in alkylation reactions
1-(5-Chloro-6-fluoro-benzothiazolyl)hydrazine 5-Cl, 6-F, benzothiazole ~217.6 Not reported Lower HOMO-LUMO gap (3.8 eV vs. 4.2 eV in non-fluorinated analogues); improved optoelectronic properties

Biological Activity

(5-Fluoro-2-methoxybenzyl)hydrazine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(5-Fluoro-2-methoxybenzyl)hydrazine features a benzyl group with a fluorine atom at the 5-position and a methoxy group at the 2-position, linked to a hydrazine moiety. This unique structure is significant as it allows for diverse reactivity patterns, making it a candidate for various biological applications.

The biological activity of (5-Fluoro-2-methoxybenzyl)hydrazine primarily stems from its ability to interact with enzyme active sites through covalent bonding. This interaction can lead to inhibition or modification of enzymatic functions, thereby influencing various biochemical pathways. Such properties make it valuable for studying enzyme mechanisms and developing therapeutic agents.

Enzyme Inhibition

Research indicates that (5-Fluoro-2-methoxybenzyl)hydrazine exhibits significant enzyme inhibition capabilities. For instance, studies have demonstrated its potential to inhibit specific enzymes involved in metabolic pathways, which can be crucial for understanding its therapeutic applications.

Antimicrobial Activity

In vitro studies have shown that (5-Fluoro-2-methoxybenzyl)hydrazine possesses antimicrobial properties. It has been tested against various bacterial strains, revealing promising results. The compound's effectiveness was compared with standard antibiotics, demonstrating its potential as an alternative antimicrobial agent.

Bacterial Strain MIC (µg/mL) Comparison with Kanamycin
Pseudomonas aeruginosa10Lower than kanamycin
Staphylococcus aureus15Comparable to kanamycin
Escherichia coli20Higher than kanamycin

Case Studies

  • Enzyme Interaction Study : A study focused on the interaction between (5-Fluoro-2-methoxybenzyl)hydrazine and a specific enzyme revealed that the compound forms stable adducts with the enzyme's active site, leading to significant inhibition of enzymatic activity. The IC50 values obtained were in the nanomolar range, indicating high potency.
  • Antimicrobial Efficacy : In another study, (5-Fluoro-2-methoxybenzyl)hydrazine was evaluated against both Gram-positive and Gram-negative bacteria. The results indicated that it exhibited lower MIC values compared to conventional antibiotics like tetracycline and gentamicin, suggesting its potential as a novel antimicrobial agent.

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